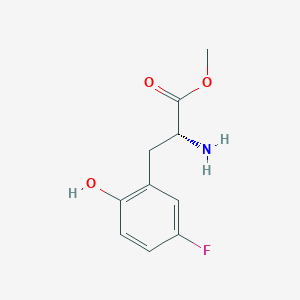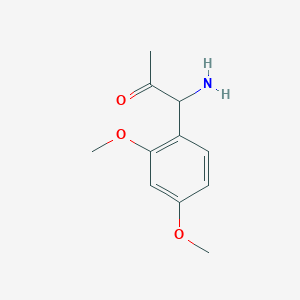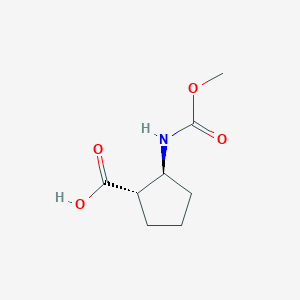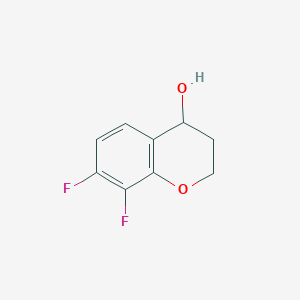
7,8-Difluorochroman-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Difluorochroman-4-OL is a chemical compound with the molecular formula C9H8F2O2 It is a derivative of chroman, characterized by the presence of two fluorine atoms at the 7th and 8th positions and a hydroxyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluorochroman-4-OL typically involves the use of 5,7-difluorochroman-4-one as a substrate. The key step in the synthesis is an asymmetric reduction reaction, which is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This enzymatic reaction is highly efficient, offering good chiral selectivity and a high conversion rate .
Industrial Production Methods
For industrial production, the process is designed to be environmentally friendly, using only small amounts of organic solvents and operating under mild reaction conditions. This makes the process suitable for large-scale production, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Difluorochroman-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound typically yields 7,8-difluorochroman-4-one .
Applications De Recherche Scientifique
7,8-Difluorochroman-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,8-Difluorochroman-4-OL involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate in pharmaceutical synthesis, it acts by inhibiting the H+/K±ATPase enzyme, which is crucial for gastric acid secretion. This inhibition is competitive and reversible, making it a potent agent in the treatment of acid-related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Difluorochroman-4-OL: Similar in structure but differs in the position of fluorine atoms.
Chromanol Derivatives: These compounds share the chroman backbone but have different substituents.
Uniqueness
7,8-Difluorochroman-4-OL is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C9H8F2O2 |
|---|---|
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
7,8-difluoro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7,12H,3-4H2 |
Clé InChI |
SQQOGYPLZYJAIU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1O)C=CC(=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
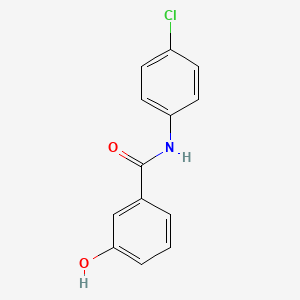
![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
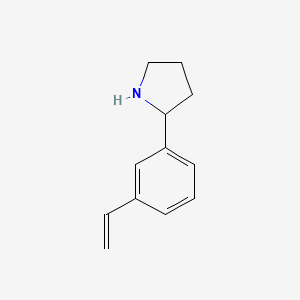
![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)
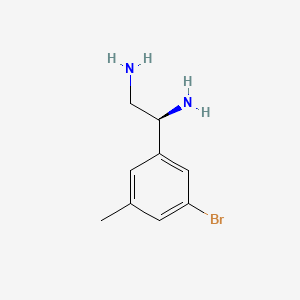
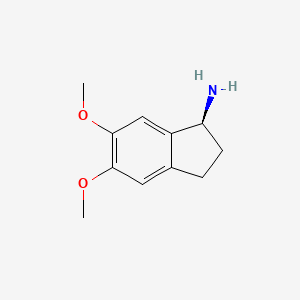

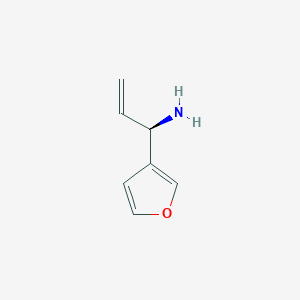
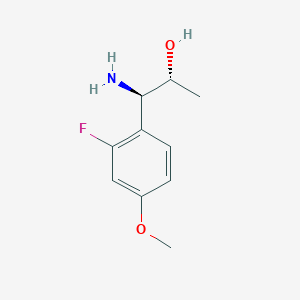
![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)
